2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.
Substitution: The benzotriazole and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzotriazole or dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Organic Synthesis: It serves as a reagent in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The benzotriazole moiety can interact with metal ions, making it useful as a corrosion inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-benzotriazol-1-yl)acetohydrazide: Lacks the dichlorophenyl group, making it less effective in certain applications.
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide: Lacks the benzotriazole moiety, reducing its versatility.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.
Eigenschaften
Molekularformel |
C16H13Cl2N5O |
---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl2N5O/c1-10(12-7-6-11(17)8-13(12)18)19-21-16(24)9-23-15-5-3-2-4-14(15)20-22-23/h2-8H,9H2,1H3,(H,21,24)/b19-10+ |
InChI-Schlüssel |
LRKHDGGSDHBICX-VXLYETTFSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2N=N1)/C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.